molecular formula C23H21N5O2S B12015530 5-(4-Ethoxyphenyl)-4-(2-(3-phenoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol CAS No. 624724-86-3

5-(4-Ethoxyphenyl)-4-(2-(3-phenoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12015530
CAS No.: 624724-86-3
M. Wt: 431.5 g/mol
InChI Key: MHRQKVCTWPPXLV-LFVJCYFKSA-N
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Description

5-(4-Ethoxyphenyl)-4-(2-(3-phenoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(3-phenoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Hydrazone: The reaction between 3-phenoxybenzaldehyde and hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone is then reacted with 4-ethoxyphenyl isothiocyanate to form the triazole ring through a cyclization reaction.

    Thiol Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-4-(2-(3-phenoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug design.

    Agriculture: Triazole derivatives are often used as fungicides and plant growth regulators. This compound may have similar applications in protecting crops from diseases and enhancing growth.

    Materials Science: The unique structure of the compound can be utilized in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(3-phenoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, inhibiting their activity or altering their function.

    Pathways Involved: It may interfere with key biological pathways, such as DNA synthesis, protein synthesis, or signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-4-(2-(3-phenoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Chlorophenyl)-4-(2-(3-phenoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 5-(4-Ethoxyphenyl)-4-(2-(3-phenoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol may exhibit unique properties due to the presence of the ethoxy group. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a distinct and valuable molecule for various applications.

Properties

CAS No.

624724-86-3

Molecular Formula

C23H21N5O2S

Molecular Weight

431.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-[(3-phenoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H21N5O2S/c1-2-29-19-13-11-18(12-14-19)22-25-26-23(31)28(22)27-24-16-17-7-6-10-21(15-17)30-20-8-4-3-5-9-20/h3-16,27H,2H2,1H3,(H,26,31)/b24-16+

InChI Key

MHRQKVCTWPPXLV-LFVJCYFKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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